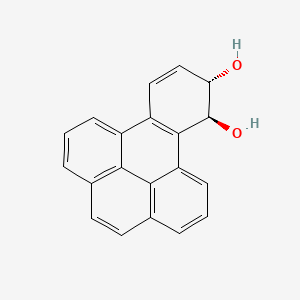
Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(±)- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a dihydrodiol form of benzo(e)pyrene, which is known for its presence in various environmental pollutants, including tobacco smoke and grilled foods. This compound is of significant interest due to its potential mutagenic and carcinogenic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(±)- typically involves the catalytic hydrogenation of benzo(e)pyrene. This process can be carried out using palladium or platinum catalysts under controlled conditions of temperature and pressure. The reaction is followed by dihydroxylation using osmium tetroxide or similar reagents to introduce the diol functionality .
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research rather than large-scale manufacturing. similar methods involving catalytic hydrogenation and dihydroxylation can be scaled up with appropriate modifications to reaction conditions and equipment .
化学反応の分析
Types of Reactions
Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(±)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its aromaticity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, hydrogenated compounds, and substituted benzo(e)pyrene derivatives .
科学的研究の応用
Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(±)- is used extensively in scientific research due to its mutagenic and carcinogenic properties. It serves as a model compound for studying the metabolic pathways of PAHs in biological systems. Researchers use this compound to investigate the mechanisms of DNA damage and repair, as well as the development of cancer. Additionally, it is used in environmental studies to understand the impact of PAHs on ecosystems .
作用機序
The compound exerts its effects primarily through the formation of reactive metabolites that can bind to DNA, leading to mutations. The metabolic activation involves cytochrome P450 enzymes, which convert the compound into diol epoxides. These reactive intermediates can form adducts with DNA, disrupting normal cellular processes and potentially leading to carcinogenesis .
類似化合物との比較
Similar Compounds
Benzo(a)pyrene-7,8-diol, 9,10-dihydro-: Another dihydrodiol derivative of benzo(a)pyrene with similar mutagenic properties.
Benzo(a)pyrene-4,5-epoxide: An epoxide derivative known for its high mutagenicity.
6-Methylbenzo(a)pyrene: A methylated derivative with distinct metabolic pathways.
Uniqueness
Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(±)- is unique due to its specific dihydrodiol structure, which influences its reactivity and metabolic pathways. Its trans configuration also affects its interaction with biological molecules, making it a valuable compound for studying the detailed mechanisms of PAH-induced mutagenesis and carcinogenesis.
特性
CAS番号 |
74634-55-2 |
|---|---|
分子式 |
C20H14O2 |
分子量 |
286.3 g/mol |
IUPAC名 |
(9S,10S)-9,10-dihydrobenzo[e]pyrene-9,10-diol |
InChI |
InChI=1S/C20H14O2/c21-16-10-9-14-13-5-1-3-11-7-8-12-4-2-6-15(18(12)17(11)13)19(14)20(16)22/h1-10,16,20-22H/t16-,20+/m0/s1 |
InChIキー |
XECJFZBDCQJWTA-OXJNMPFZSA-N |
異性体SMILES |
C1=CC2=C3C(=C1)C4=C([C@@H]([C@H](C=C4)O)O)C5=CC=CC(=C53)C=C2 |
正規SMILES |
C1=CC2=C3C(=C1)C4=C(C(C(C=C4)O)O)C5=CC=CC(=C53)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


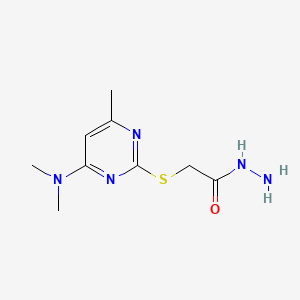


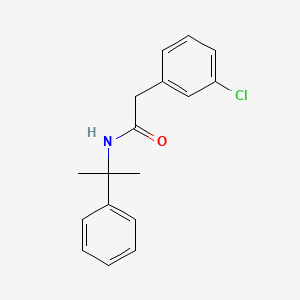
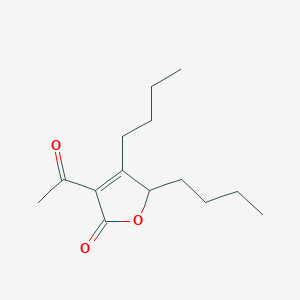
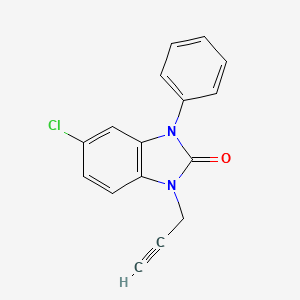


![7-Phenyl-8H-thieno[3,2-d][1,2]diazepine](/img/structure/B14441487.png)
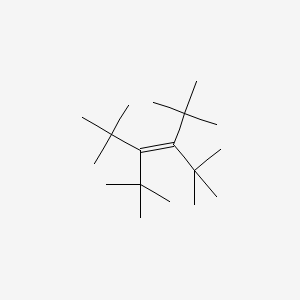
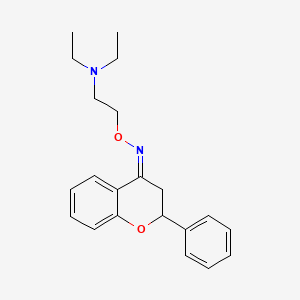
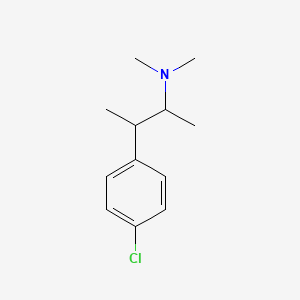

![3-Benzyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14441507.png)
